molecular formula C19H25N3O4S B2563376 N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-43-2

N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2563376
CAS No.: 688053-43-2
M. Wt: 391.49
InChI Key: QBBDWIJZMPUUBY-UHFFFAOYSA-N
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Description

N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a quinazoline-derived compound featuring a dioxoloquinazolin core fused with a thioxo group at position 6 and an oxo group at position 6.

Properties

IUPAC Name

N-butyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-3-8-20-17(23)7-5-4-6-9-22-18(24)13-10-15-16(26-12-25-15)11-14(13)21-19(22)27/h10-11H,2-9,12H2,1H3,(H,20,23)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDWIJZMPUUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone core, followed by the introduction of the dioxolo group and the butyl hexanamide side chain. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, with catalysts such as palladium on carbon, under inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial production, a streamlined approach involving bulk chemicals and continuous flow processes is preferred. This includes automated systems for reagent addition and temperature control, which enhances yield and purity while reducing cost and time.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide primarily undergoes the following types of reactions:

  • Oxidation: : Conversion to sulfoxides and sulfones.

  • Reduction: : Transformation of the oxo group to hydroxyl.

  • Substitution: : Electrophilic aromatic substitution on the quinazolinone core.

Common Reagents and Conditions

  • Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

  • Reduction: : Employing sodium borohydride or lithium aluminium hydride.

  • Substitution: : Utilizing halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or sulfonylated derivatives.

Scientific Research Applications

N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide has several applications:

  • Chemistry: : As a building block in organic synthesis and in the development of new materials.

  • Biology: : Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.

  • Medicine: : Research into its effects on cancer cells, its antiviral activity, and its potential as an anti-inflammatory agent.

  • Industry: : Usage in the creation of specialized polymers and coatings due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins, through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can inhibit enzyme activity, alter protein function, or modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents on the quinazolin core or the side chain. Below is a comparative analysis based on molecular properties and substituent effects:

Table 1: Structural and Molecular Comparison

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Available Quantity
N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide Not explicitly provided N-butyl hexanamide, thioxo, dioxolo
K284-5175 C₂₃H₂₅N₃O₅S 455.53 N-(4-methoxybenzyl) hexanamide, thioxo, dioxolo 31 mg
K284-5195 C₂₅H₂₈N₄O₄S 480.59 7-(6-oxo-6-(4-phenylpiperazinyl)hexyl), thioxo, dioxolo 1 mg
N-[(4-methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[...] C₃₃H₃₁N₅O₈S₂ 697.75 4-nitrobenzylthio, 4-methoxybenzyl, dioxolo
6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[...] C₃₀H₃₇N₅O₇S 619.71 (butan-2-yl)carbamoylmethylsulfanyl, 3,4-dimethoxyphenylethyl, dioxolo

Substituent-Driven Differences

K284-5195’s 4-phenylpiperazine moiety may improve solubility and CNS penetration due to its basic nitrogen, contrasting with the neutral N-butyl chain .

Thioxo vs.

Side-Chain Diversity: The carbamoylmethylsulfanyl group in ’s compound introduces hydrogen-bond donors/acceptors, which could enhance target binding compared to the simpler thioxo group .

Physicochemical and Bioactivity Implications

  • Molecular Weight : The target compound’s molecular weight is likely intermediate (~450–500 Da) based on analogs, suggesting moderate bioavailability per Lipinski’s rules.
  • Polarity : The dioxolo group (–4) increases polarity, but lipophilic substituents (e.g., N-butyl, 4-phenylpiperazine) counterbalance this, influencing membrane permeability.
  • Synthetic Accessibility : K284-5175 and K284-5195 are available in milligram quantities, indicating feasible synthesis routes, whereas nitro- or carbamoyl-containing analogs (–4) may require more complex functionalization .

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